1,2-Bis(tosyloxy)ethane
Overview
Description
1,2-Bis(tosyloxy)ethane, also known as ethylene glycol bis(p-toluenesulfonate), is an organic compound with the molecular formula C16H18O6S2. It is a white to off-white solid that is slightly soluble in water. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of various cyclic compounds and as a leaving group in substitution reactions .
Mechanism of Action
Target of Action
It’s known to be used as a chemical intermediate , implying that it may interact with various molecules depending on the specific chemical reaction it’s involved in.
Mode of Action
The mode of action of 1,2-Bis(tosyloxy)ethane involves a two-step reaction . First, tosyl alcohol reacts with a basic compound like sodium hydride (NaH) to form tosylate anion. This reaction results in the tosylation of the alcohol group . In the second step, the tosylated alcohol reacts with a halogenated ethane (like bromoethane) to produce this compound .
Biochemical Analysis
Biochemical Properties
1,2-Bis(tosyloxy)ethane plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as sulfatases and esterases, which catalyze the hydrolysis of sulfate and ester bonds, respectively. These interactions are crucial for the compound’s function as a reagent in organic synthesis. Additionally, this compound can interact with proteins and other biomolecules through its tosyl groups, which can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by modifying proteins and enzymes involved in these processes. For example, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and gene expression patterns. These effects are mediated through the covalent modification of proteins by the tosyl groups of this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. For instance, the tosyl groups of this compound can react with the active sites of enzymes, blocking substrate access and inhibiting enzyme activity. Alternatively, the modification can induce conformational changes in the enzyme, leading to activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects may be observed at very high doses, including cellular toxicity and organ damage. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of sulfate and ester compounds. It interacts with enzymes such as sulfatases and esterases, which play a role in the hydrolysis of sulfate and ester bonds. These interactions can affect metabolic flux and the levels of metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For example, the compound may be transported into the cell via specific transporters and then distributed to various organelles where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can affect its activity and function, as it may interact with different biomolecules in these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(tosyloxy)ethane can be synthesized through the reaction of ethylene glycol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds as follows :
- Dissolve ethylene glycol in an appropriate solvent such as dichloromethane.
- Add p-toluenesulfonyl chloride to the solution.
- Introduce a base (e.g., pyridine) to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(tosyloxy)ethane primarily undergoes substitution reactions due to the presence of the tosylate groups, which are excellent leaving groups. Some common reactions include:
Nucleophilic Substitution: The tosylate groups can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols, and other nucleophiles.
Bases: Sodium hydroxide, potassium carbonate, and other strong bases.
Solvents: Dichloromethane, tetrahydrofuran, and other organic solvents.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include ethers, amines, and thioethers.
Elimination Products: Alkenes are the primary products formed during elimination reactions.
Scientific Research Applications
1,2-Bis(tosyloxy)ethane has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of various cyclic compounds, such as crown ethers and calixarenes.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of functional materials, including polymers and resins.
Catalysis: Acts as a ligand in the preparation of catalysts for various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Similar in structure but contains bromine atoms instead of tosylate groups.
1,2-Diiodoethane: Contains iodine atoms instead of tosylate groups.
Ethylene glycol ditosylate: Another name for 1,2-Bis(tosyloxy)ethane.
Uniqueness
This compound is unique due to the presence of tosylate groups, which are excellent leaving groups in substitution and elimination reactions. This property makes it highly valuable in organic synthesis, particularly in the preparation of cyclic compounds and as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyloxyethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6S2/c1-13-3-7-15(8-4-13)23(17,18)21-11-12-22-24(19,20)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIPBJBQQPZLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35164-96-6 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[(4-methylphenyl)sulfonyl]-ω-[[(4-methylphenyl)sulfonyl]oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35164-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70979133 | |
Record name | Ethane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 1,2-Ethanediol, bis(4-methylbenzenesulfonate) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20887 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6315-52-2 | |
Record name | Ethylene glycol ditosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6315-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylene glycol ditosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6315-52-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21094 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane-1,2-diyl bis(4-methylbenzene-1-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70979133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Ethanediol, 1,2-bis(4-methylbenzenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYLENE GLYCOL DITOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR4Q2PMD62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1,2-bis(tosyloxy)ethane in the context of the provided research papers?
A1: this compound serves as a crucial precursor in the multi-step synthesis of ¹⁸F-fluoroethylcholine (FECH) [, , , ]. FECH is a promising radiotracer used in Positron Emission Tomography (PET) for detecting various cancers, particularly prostate cancer.
Q2: Can you elaborate on the role of this compound in the synthesis of ¹⁸F-fluoroethylcholine?
A2: this compound undergoes a nucleophilic substitution reaction with ¹⁸F-fluoride, replacing one of the tosylate groups and forming the intermediate ¹⁸F-fluoroethyl tosylate [, , ]. This intermediate further reacts with N,N-dimethylethanolamine, leading to the formation of the final product, ¹⁸F-fluoroethylcholine.
Q3: Are there any notable byproducts formed during the synthesis of ¹⁸F-fluoroethylcholine using this compound?
A4: One significant byproduct identified is dimethylmorpholinium (dMM) []. This cationic byproduct arises from the direct reaction and cyclization of this compound and N,N-dimethylethanolamine. While Solid Phase Extraction (SPE) can partially remove dMM, complete elimination proves challenging.
Q4: Beyond ¹⁸F-fluoroethylcholine synthesis, has this compound been explored in other radiotracer developments?
A5: Research indicates that this compound derivatives have been utilized in the synthesis of ¹⁸F-labelled vorozole analogues, specifically compounds [¹⁸F]FVOZ and [¹⁸F]FVOO []. These analogues show potential as PET tracers for aromatase, an enzyme involved in estrogen biosynthesis.
Q5: What analytical techniques are employed to assess the quality and purity of synthesized ¹⁸F-fluoroethylcholine?
A6: Researchers utilize a combination of techniques including Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) equipped with conductimetric, UV, and radiometric detectors []. These methods help determine radiochemical purity, identify impurities like dMM and tosylated byproducts, and ensure the absence of residual solvents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.